molecular formula C9H16O2 B13886897 Methyl 3-ethylcyclopentane-1-carboxylate CAS No. 62518-11-0

Methyl 3-ethylcyclopentane-1-carboxylate

Cat. No.: B13886897
CAS No.: 62518-11-0
M. Wt: 156.22 g/mol
InChI Key: OPPQXFJWBOHJKL-UHFFFAOYSA-N
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Description

Methyl 3-ethylcyclopentane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It is a derivative of cyclopentane, featuring an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether medium, and the mixture is refluxed for a specific period . The crude ester is then purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes steps such as esterification, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.

    Substitution: Reagents such as sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl 3-ethylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and receptors are areas of active research .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with similar structural features but lacking the ester group.

    Methyl cyclopentanecarboxylate: Another ester derivative of cyclopentane, differing in the position and nature of substituents.

    Ethyl cyclopentanecarboxylate: Similar to methyl 3-ethylcyclopentane-1-carboxylate but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

62518-11-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 3-ethylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H16O2/c1-3-7-4-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3

InChI Key

OPPQXFJWBOHJKL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C(=O)OC

Origin of Product

United States

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